molecular formula C19H20ClN3O2 B2763804 N-({1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl}methyl)-N-methylacetamide CAS No. 873093-81-3

N-({1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl}methyl)-N-methylacetamide

Cat. No. B2763804
CAS RN: 873093-81-3
M. Wt: 357.84
InChI Key: RHYTZSQZLWZDMB-UHFFFAOYSA-N
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Description

“N-({1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl}methyl)-N-methylacetamide” is a chemical compound with the molecular formula C19H20ClN3O2 . It is a derivative of benzimidazole .


Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole core, a chlorophenoxy group, and a methylacetamide group . The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry methods.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (357.834 g/mol), molecular formula (C19H20ClN3O2), and possibly its solubility in various solvents .

Scientific Research Applications

Antimicrobial and Antitumor Applications

Benzimidazole derivatives have been investigated for their antimicrobial and antitumor properties. Noolvi et al. (2014) synthesized novel azetidine-2-one derivatives of 1H-benzimidazole, demonstrating significant antibacterial and cytotoxic activities in vitro (Noolvi et al., 2014). These findings suggest potential applications in developing new antimicrobial agents and cancer therapeutics.

Antiinflammatory and Analgesic Effects

Research has also explored the antiinflammatory and analgesic effects of benzimidazole derivatives. Abignente et al. (1983) prepared a group of ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylates and 2-methylimidazo[2,1-b]benzothiazole-3-carboxylates, demonstrating their potential for antiinflammatory, analgesic, and antipyretic activities (Abignente et al., 1983). This suggests their utility in developing new therapies for inflammatory and pain-related conditions.

Corrosion Inhibition

Benzimidazole derivatives have been utilized in corrosion inhibition studies, particularly for protecting metal surfaces in aggressive environments. Rouifi et al. (2020) synthesized heterocyclic benzimidazole derivatives to evaluate their inhibitory properties against carbon steel corrosion in acidic solutions (Rouifi et al., 2020). Their work highlights the potential of benzimidazole compounds in industrial applications to enhance material longevity.

Neurological Research

Fookes et al. (2008) focused on synthesizing fluoroethoxy and fluoropropoxy substituted benzimidazole derivatives for studying the peripheral benzodiazepine receptor using positron emission tomography (Fookes et al., 2008). This research underscores the importance of benzimidazole derivatives in developing diagnostic tools for neurological disorders.

Future Directions

Benzimidazole derivatives, including this compound, are a topic of ongoing research due to their diverse biological activities . Future research may focus on further elucidating the biological activities of this compound, optimizing its synthesis, and exploring its potential applications in medicine and other fields.

properties

IUPAC Name

N-[[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]methyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c1-14(24)22(2)13-19-21-17-5-3-4-6-18(17)23(19)11-12-25-16-9-7-15(20)8-10-16/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYTZSQZLWZDMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl}methyl)-N-methylacetamide

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